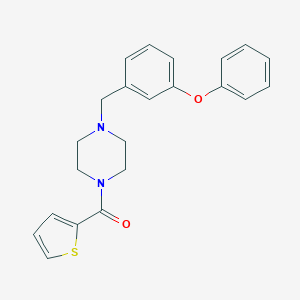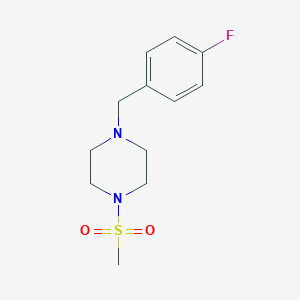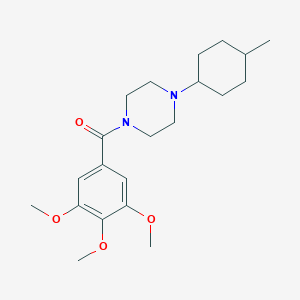![molecular formula C20H17ClN4O B248574 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has also been reported to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Studies have reported that 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the molecular pathways involved in its therapeutic effects.
将来の方向性
There are several future directions for research on 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for drug development.
合成法
The synthesis of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported in various studies. One such method involves the reaction of 4-chlorobenzaldehyde, 2-aminopyrazole, and 2-methoxymethyl-4-phenyl-1,3-oxazoline in the presence of a base and a solvent. The reaction mixture is then heated to form the desired product.
科学的研究の応用
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
|---|---|
分子式 |
C20H17ClN4O |
分子量 |
364.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4O/c1-26-12-17-18(14-5-3-2-4-6-14)20-23-11-16(19(22)25(20)24-17)13-7-9-15(21)10-8-13/h2-11H,12,22H2,1H3 |
InChIキー |
NRWKUQLPGGYIEP-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
正規SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B248494.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)


![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)